

# "BTK inhibitor 10" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | BTK inhibitor 10 |           |
| Cat. No.:            | B10854476        | Get Quote |

## **Technical Guide: BTK Inhibitor 10**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and orally active Bruton's tyrosine kinase (BTK) inhibitor, commonly referred to as "**BTK inhibitor 10**". This molecule has demonstrated significant potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis.

## **Chemical Structure and Properties**

**BTK** inhibitor **10** is a novel small molecule identified through a DNA-encoded library screen. Its chemical identity and key physicochemical properties are summarized below.



| Property          | Value                                                                                                          | Source                |
|-------------------|----------------------------------------------------------------------------------------------------------------|-----------------------|
| CAS Number        | 2241732-30-7                                                                                                   | [1][2][3][4][5][6][7] |
| Molecular Formula | C25H23N5O3                                                                                                     | [1][3][4][5]          |
| Molecular Weight  | 441.48 g/mol                                                                                                   | [1][3][5][8]          |
| IUPAC Name        | N-(3-((6-(4-<br>morpholinophenyl)-7H-<br>pyrrolo[2,3-d]pyrimidin-4-<br>yl)oxy)phenyl)acrylamide                | [2]                   |
| SMILES            | C=CC(NC1=CC=CC(OC2=C3<br>C(NC(C4=CC=C(N5CCOCC5)<br>C=C4)=C3)=NC=N2)=C1)=O                                      | [1]                   |
| InChI Key         | KLSYFSMLPFKXDQ-<br>UHFFFAOYSA-N                                                                                | [2]                   |
| Appearance        | Off-white to light yellow solid                                                                                | [1]                   |
| Purity            | >98.00%                                                                                                        | [3]                   |
| Solubility        | ≥ 2.5 mg/mL in DMSO                                                                                            | [8]                   |
| Storage           | 4°C, sealed storage, away<br>from moisture and light. In<br>solvent: -80°C for 6 months;<br>-20°C for 1 month. | [1]                   |

## **Biological Activity and Mechanism of Action**

**BTK inhibitor 10** is a highly potent inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[9][10]



| Parameter        | Value                                                                                                                                            | Assay                       | Source   |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|----------|
| IC50             | 0.55 nM                                                                                                                                          | Probe Displacement<br>Assay | [11][12] |
| In Vivo Efficacy | Significant improvement in arthritis symptoms in a Collagen-Induced Arthritis (CIA) mouse model at 30 mg/kg, once daily oral gavage for 21 days. | In Vivo Animal Model        | [1]      |

### **Mechanism of Action**

BTK inhibitor 10 binds to the ATP binding site of the BTK kinase domain.[11][12] X-ray crystallography data (PDB entry 5U9D) reveals that the inhibitor forms hydrogen bonds with the backbone NH of Met477 in the hinge region, the side chain of Asp539, and the backbone NH of Phe413 of the P-loop.[11][12] A distinctive feature of its binding mode is the occupation of a subpocket by its tetrahydro-β-carboline moiety, which is formed by a rearrangement of the P-loop.[11][12] This unique interaction is hypothesized to contribute to its high binding affinity.[11] [12]

## **Signaling Pathway**

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cy2 (PLCy2), leading to the activation of signaling cascades that promote B-cell proliferation, survival, and differentiation.[13] By inhibiting BTK, **BTK inhibitor 10** effectively blocks these downstream events.





Click to download full resolution via product page

**Diagram 1:** Simplified BTK Signaling Pathway and the inhibitory action of **BTK inhibitor 10**.

## **Experimental Protocols**

While the precise, detailed experimental protocols used for the initial characterization of **BTK inhibitor 10** are not publicly available, this section provides representative methodologies for the key assays cited.

## **Probe Displacement Assay (Representative Protocol)**

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled probe from the kinase active site.

#### Materials:

- Recombinant human BTK enzyme
- Fluorescently labeled kinase probe (e.g., a Bodipy-labeled ATP-competitive inhibitor)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Test compound (BTK inhibitor 10)



- 384-well microplates
- Plate reader capable of measuring fluorescence polarization

#### Procedure:

- Prepare a serial dilution of the test compound in the assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add the fluorescent probe to all wells at a fixed concentration (typically at its Kd value).
- Initiate the reaction by adding the recombinant BTK enzyme to all wells.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader.
- The IC<sub>50</sub> value is determined by plotting the fluorescence polarization values against the logarithm of the test compound concentration and fitting the data to a sigmoidal doseresponse curve.

## Cellular BTK Autophosphorylation Assay (Representative Protocol)

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of a key tyrosine residue on BTK.

#### Materials:

- A suitable human B-cell line (e.g., Ramos)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Anti-IgM antibody (for stimulating the BCR pathway)
- Test compound (BTK inhibitor 10)



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
- Secondary antibody (HRP-conjugated)
- Western blot reagents and equipment

#### Procedure:

- Seed the B-cells in a multi-well plate and starve them of serum for a few hours.
- Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with anti-IgM antibody for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and Western blotting using the anti-phospho-BTK and anti-total-BTK antibodies.
- Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.
- Calculate the IC<sub>50</sub> value by plotting the inhibition of BTK phosphorylation against the logarithm of the test compound concentration.

## Collagen-Induced Arthritis (CIA) Mouse Model (Representative Protocol)

This is a widely used animal model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

#### Materials:

DBA/1J mice (male, 8-10 weeks old)



- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Test compound (BTK inhibitor 10)
- Vehicle for oral gavage

#### Procedure:

- Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with the collagen emulsion.
- Booster: On day 21, administer a booster immunization with bovine type II collagen emulsified in IFA.
- Treatment: Begin oral administration of the test compound (e.g., 30 mg/kg daily) or vehicle shortly after the booster immunization and continue for a defined period (e.g., 21 days).
- Clinical Scoring: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=ankylosis). The maximum score per mouse is 16.
- Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.





Click to download full resolution via product page

**Diagram 2:** General experimental workflow for a Collagen-Induced Arthritis (CIA) mouse model.

## **Synthesis**



**BTK** inhibitor **10** was identified from a DNA-encoded chemical library and subsequently synthesized "off-DNA" for further characterization.[12] The specific synthetic route for this compound is not publicly available in the cited literature.

## Conclusion

**BTK inhibitor 10** is a potent and selective inhibitor of Bruton's tyrosine kinase with a novel binding mode. Its demonstrated efficacy in a preclinical model of rheumatoid arthritis highlights its potential as a therapeutic candidate for autoimmune and inflammatory diseases. Further investigation into its pharmacokinetic and toxicological properties is warranted to advance its development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BTK inhibitor 10 | 2241732-30-7 [sigmaaldrich.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. bocsci.com [bocsci.com]
- 5. yeasen.com [yeasen.com]
- 6. glpbio.com [glpbio.com]
- 7. BTK inhibitor 10 | 2241732-30-7 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Bruton's tyrosine kinase Wikipedia [en.wikipedia.org]
- 10. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein

   Ligand Interactions and High Selectivity PMC [pmc.ncbi.nlm.nih.gov]



- 12. pubs.acs.org [pubs.acs.org]
- 13. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["BTK inhibitor 10" chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10854476#btk-inhibitor-10-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com